Clorhidrato de higenamina

Descripción general

Descripción

Aplicaciones Científicas De Investigación

Pharmacological Properties

Higenamine hydrochloride exhibits a range of pharmacological activities:

- Cardiovascular Effects : It stimulates cardiac β-adrenoceptors, leading to increased heart rate and vasodilation. This makes it useful in treating conditions like coronary artery disease and heart failure .

- Anti-inflammatory and Antioxidant Effects : The compound has shown potential in reducing oxidative stress and inflammation, which are critical factors in various diseases .

- Metabolic Regulation : Higenamine enhances energy metabolism in cardiomyocytes and promotes glucose uptake in muscle tissues .

Cardiac Stress Testing

Higenamine hydrochloride is primarily used as a pharmacological agent for cardiac stress testing, particularly in radionuclide myocardial perfusion imaging. It assists in diagnosing myocardial ischemia and evaluating coronary artery stenosis. The China Food and Drug Administration has approved its use for clinical trials aimed at assessing coronary heart disease .

Management of Heart Diseases

Research indicates that higenamine has beneficial effects on various heart conditions, including:

- Chronic Heart Failure : It helps improve cardiac function and reduces symptoms associated with heart failure .

- Ischemia/Reperfusion Injury : Higenamine mitigates damage caused by ischemic events, enhancing recovery post-injury .

- Bradyarrhythmia : It aids in managing slow heart rates by increasing cardiac output through β-adrenoceptor stimulation .

Pharmacokinetics

The pharmacokinetic profile of higenamine hydrochloride has been extensively studied. Key findings include:

- Absorption and Distribution : Following intravenous administration, higenamine exhibits rapid distribution with a volume of distribution around 48 L. The mean half-life is approximately 8 minutes, indicating quick elimination from the body .

- Clearance Rates : Total clearance is reported at about 249 L/h, with renal clearance contributing a small fraction (around 9.3% excreted unchanged in urine) within eight hours post-administration .

Case Studies

Several studies have documented the clinical efficacy of higenamine hydrochloride:

Mecanismo De Acción

El clorhidrato de higenamina ejerce sus efectos principalmente a través de su acción como agonista del receptor β2-adrenérgico . Estimula los receptores β2-adrenérgicos, lo que lleva a un aumento de los niveles de monofosfato de adenosina cíclico (AMPc) dentro de las células . Esta activación da como resultado varios efectos fisiológicos, incluido el aumento de la frecuencia cardíaca, la broncodilatación y la mejora de la lipólisis . Además, el this compound tiene propiedades antioxidantes y puede eliminar radicales libres, lo que contribuye a sus efectos protectores contra el estrés oxidativo .

Análisis Bioquímico

Biochemical Properties

Higenamine hydrochloride interacts with various enzymes and proteins. It has been shown to increase the expression of p-PI3K and p-AKT in various tissues . It also inhibits the activation of nuclear factor kappaB, which is responsible for the inhibition of inducible nitric oxide synthase expression . These interactions play a crucial role in the biochemical reactions involving higenamine hydrochloride .

Cellular Effects

Higenamine hydrochloride has various effects on different types of cells and cellular processes. It has been reported to increase the expression of caspase-3, caspase-9 and Bax in tumor cells, promoting cell cycle arrest in the G2/M phase, reducing the number of cells in the S phase, and promoting the apoptosis of glioma cells . It also improves gap junctional dysfunction in astrocytes, reduces gap junctional gaps, and elevates the expression of Cx43 while decreasing the phosphorylation of Cx43 .

Molecular Mechanism

Higenamine hydrochloride exerts its effects at the molecular level through various mechanisms. It is a structural analogue of catecholamines and possesses characteristics similar to those of adrenergic receptor ligands . It can modulate multiple targets, including anti-inflammation- and anti-apoptosis-related targets and some transcription factors, which directly or indirectly influence the disease course .

Temporal Effects in Laboratory Settings

The effects of higenamine hydrochloride change over time in laboratory settings. Peak concentrations of higenamine ranged from 15.1 to 44.0 ng/mL. The half-life of higenamine was 0.133 h (range, 0.107–0.166 h), while the area under concentration-time curve (AUC), extrapolated to infinity, was 5.39 ng·h·mL-1 (range, 3.2-6.8 ng·h·mL-1) .

Dosage Effects in Animal Models

The effects of higenamine hydrochloride vary with different dosages in animal models. It has been reported that higenamine hydrochloride can reduce blood pressure in both normotensive and hypertensive animal models

Metabolic Pathways

Higenamine hydrochloride is involved in various metabolic pathways. It has been shown to regulate the LKB1/AMPKα/Sirt1 pathway , mediate the β2-AR/PI3K/AKT cascade , and suppress TGF-β1/Smad signaling .

Transport and Distribution

It has been reported that higenamine hydrochloride can be recovered in the urine within 8 hours , indicating its distribution within the body.

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

El clorhidrato de higenamina se puede sintetizar a través de diversas rutas sintéticas. Un método común implica la reducción de norcoclaurina utilizando borohidruro de sodio en metanol, seguido de la adición de ácido clorhídrico para formar la sal de clorhidrato . Las condiciones de reacción típicamente implican mantener la mezcla de reacción a baja temperatura para evitar la descomposición del producto.

Métodos de producción industrial

La producción industrial de this compound a menudo implica la extracción de fuentes vegetales seguida de la purificación. Las plantas se suelen secar y moler en un polvo fino, que luego se somete a extracción con disolvente utilizando etanol o metanol. El extracto se concentra y se purifica utilizando técnicas como la cromatografía en columna para obtener this compound puro .

Análisis De Reacciones Químicas

Tipos de reacciones

El clorhidrato de higenamina experimenta varios tipos de reacciones químicas, incluidas las reacciones de oxidación, reducción y sustitución .

Reactivos y condiciones comunes

Reducción: La reducción se puede lograr utilizando borohidruro de sodio en metanol.

Sustitución: Las reacciones de sustitución pueden ocurrir con halógenos en presencia de un catalizador adecuado.

Principales productos formados

Los principales productos formados a partir de estas reacciones incluyen derivados oxidados, formas reducidas de higenamina y compuestos de higenamina sustituidos .

Comparación Con Compuestos Similares

El clorhidrato de higenamina es similar a otros agonistas del receptor β2-adrenérgico, como la efedrina y la sinefrina . Es único en su doble acción como estimulante y relajante, dependiendo del tipo de tejido . A diferencia de la efedrina, que actúa principalmente como estimulante, el this compound puede relajar ciertos tejidos mientras estimula otros .

Lista de compuestos similares

- Efedrina

- Sinefrina

- Clenbuterol

- Salbutamol

Estos compuestos comparten mecanismos de acción similares, pero difieren en sus efectos y aplicaciones específicas .

Actividad Biológica

Higenamine hydrochloride (HG) is a compound that has garnered attention for its diverse biological activities, particularly in cardiovascular health and metabolic regulation. This article reviews the pharmacological effects of higenamine, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Overview of Higenamine Hydrochloride

Higenamine is a naturally occurring alkaloid found in various plants, including Aconitum species. It acts primarily as a beta-adrenergic receptor agonist , influencing multiple physiological processes such as heart rate, blood pressure, and smooth muscle relaxation. Its pharmacological profile includes anti-inflammatory, anti-apoptotic, and antioxidant properties, making it a candidate for treating various health conditions.

Higenamine exerts its effects through several key signaling pathways:

- Beta-Adrenergic Receptor Activation : HG predominantly activates the β2-adrenergic receptor (β2-AR), which leads to vasodilation and bronchodilation. This mechanism is crucial for its application in treating respiratory conditions like asthma and for improving cardiac function during ischemic events .

- PI3K/AKT Signaling Pathway : Higenamine enhances cell survival by activating the PI3K/AKT pathway, which plays a significant role in inhibiting apoptosis. Studies indicate that HG can reduce oxidative stress and promote cell proliferation in various tissues .

- Heme Oxygenase-1 Induction : HG promotes the secretion of HO-1, an enzyme with protective roles against oxidative stress and inflammation. This induction is linked to improved outcomes in models of ischemia-reperfusion injury and arthritis .

Cardiovascular Benefits

Higenamine has been shown to improve cardiac function in several studies:

- Cardiac Ischemia/Reperfusion Injury : In animal models, HG administration reduced myocardial injury by decreasing apoptosis in cardiomyocytes and enhancing antioxidant defenses .

- Heart Rate and Contractility : Clinical studies have demonstrated that higenamine can increase heart rate and improve myocardial contractility without significantly raising blood pressure, suggesting a favorable profile for patients with heart disease .

Anti-inflammatory and Antioxidant Activities

HG exhibits significant anti-inflammatory properties:

- Reduction of Reactive Oxygen Species (ROS) : Higenamine has been found to lower ROS levels in various cell types, thereby mitigating oxidative damage associated with chronic diseases .

- Inhibition of Inflammatory Cytokines : Research indicates that HG can downregulate pro-inflammatory cytokines such as TNF-α and IL-6, contributing to its therapeutic effects in inflammatory conditions .

Table 1: Summary of Key Studies on Higenamine Hydrochloride

| Study Reference | Model | Findings |

|---|---|---|

| Lee et al. (2006) | Ischemia-Reperfusion Injury | HG inhibited cytochrome C release and reduced caspase-3 activation. |

| Wu et al. (2016) | Myocardial Injury | HG reduced cardiomyocyte apoptosis via β2-AR/PI3K/AKT pathway activation. |

| Geng & Ou (2021) | Glioma Cells | HG promoted apoptosis via caspase activation and cell cycle arrest. |

| Duan et al. (2016) | Gastric Smooth Muscle Cells | Increased p-PI3K and p-AKT expression; inhibited apoptosis. |

Pharmacokinetics

The pharmacokinetic profile of higenamine suggests rapid absorption and clearance:

Propiedades

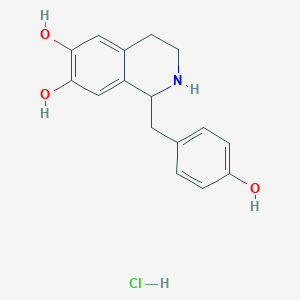

IUPAC Name |

1-[(4-hydroxyphenyl)methyl]-1,2,3,4-tetrahydroisoquinoline-6,7-diol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17NO3.ClH/c18-12-3-1-10(2-4-12)7-14-13-9-16(20)15(19)8-11(13)5-6-17-14;/h1-4,8-9,14,17-20H,5-7H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWWQQSDRUYSMAR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC(C2=CC(=C(C=C21)O)O)CC3=CC=C(C=C3)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10911673 | |

| Record name | 1-[(4-Hydroxyphenyl)methyl]-1,2,3,4-tetrahydroisoquinoline-6,7-diol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10911673 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

307.77 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

11041-94-4 | |

| Record name | 6,7-Isoquinolinediol, 1,2,3,4-tetrahydro-1-[(4-hydroxyphenyl)methyl]-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=11041-94-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Higenamine hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0011041944 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-[(4-Hydroxyphenyl)methyl]-1,2,3,4-tetrahydroisoquinoline-6,7-diol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10911673 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | HIGENAMINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PQ432PID6E | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is Higenamine hydrochloride (dl-demethylcoculaurine) and what is its mechanism of action?

A1: Higenamine hydrochloride is a plant-derived compound isolated from various species, including Aconitum, Gnetum, and Asarum. [] It acts as a beta2-adrenergic receptor agonist, mimicking the effects of adrenaline. This interaction leads to increased heart rate and myocardial contractility. [, ]

Q2: How effective and safe is Higenamine hydrochloride as a pharmacological stress agent for myocardial perfusion imaging (MPI)?

A2: Studies comparing Higenamine hydrochloride to adenosine, a commonly used stress agent, show comparable efficacy and safety profiles in detecting coronary artery disease using MPI. [, , , , , ] Higenamine hydrochloride effectively increases heart rate and induces myocardial stress, allowing for the visualization of blood flow abnormalities in the heart. [, , , , ] While generally safe, it can cause transient side effects like dizziness, palpitations, and chest discomfort. [, , , ]

Q3: Are there alternative pharmacological stress agents for MPI, and how does Higenamine hydrochloride compare?

A4: Adenosine is a frequently used alternative pharmacological stress agent for MPI. Studies comparing Higenamine hydrochloride to adenosine demonstrate similar diagnostic accuracy and safety profiles. [, , ] The choice between these agents may depend on patient-specific factors, availability, and institutional protocols.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.